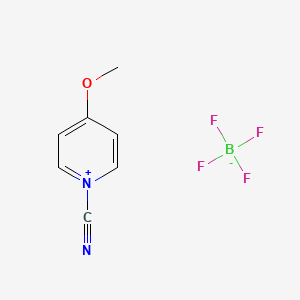
4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is a chemical compound with the molecular formula C8H10BF4N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly significant due to its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate typically involves the reaction of 4-methoxypyridine with cyanogen bromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate exerts its effects involves its interaction with nucleophilic sites on target molecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various synthetic and biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine;tetrafluoroborate: Similar in structure but with a dimethylamino group instead of a methoxy group.
4-Cyanopyridine;tetrafluoroborate: Contains a cyano group instead of a methoxy group.
4-Methoxypyridine;tetrafluoroborate: Lacks the carbonitrile group.
Uniqueness
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is unique due to its combination of a methoxy group and a carbonitrile group, which imparts distinct reactivity and makes it a versatile reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H7BF4N2O |
|---|---|
Peso molecular |
221.95 g/mol |
Nombre IUPAC |
4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-2-4-9(6-8)5-3-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 |
Clave InChI |
LNNMBIDDCAEWQH-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.COC1=CC=[N+](C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


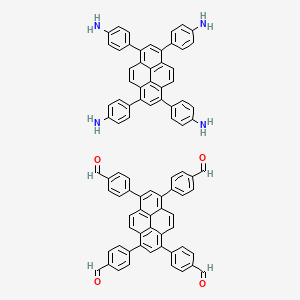
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)


![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
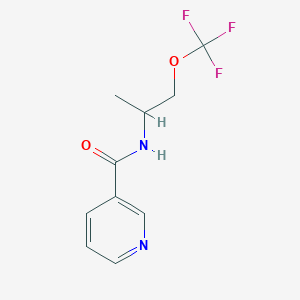
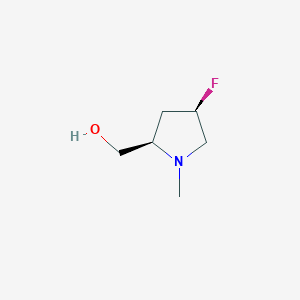
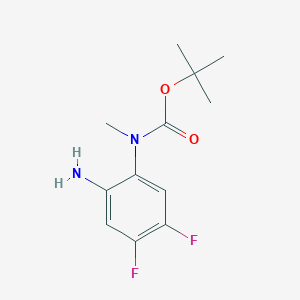
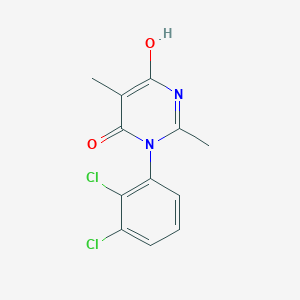
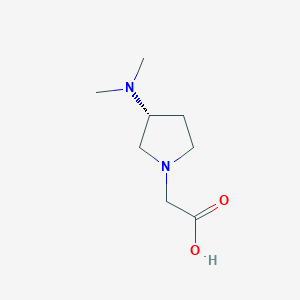
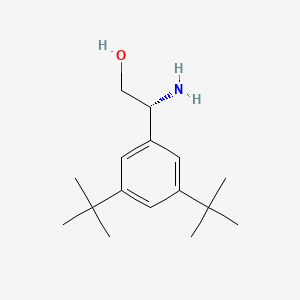
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
